molecular formula C16H20N6S2 B6761942 3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole

Cat. No.: B6761942
M. Wt: 360.5 g/mol
InChI Key: HWWRJEMVGJZFFT-UHFFFAOYSA-N
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Description

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, pyrazole, diazepane, and thiadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole is unique due to its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-5-[4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6S2/c1-12-18-16(24-20-12)22-6-3-5-21(7-8-22)11-13-10-17-19-15(13)14-4-2-9-23-14/h2,4,9-10H,3,5-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWRJEMVGJZFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCN(CC2)CC3=C(NN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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